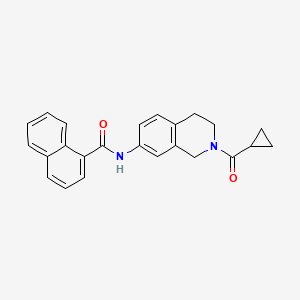
N-(2-(シクロプロパンカルボニル)-1,2,3,4-テトラヒドロイソキノリン-7-イル)-1-ナフトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide is a fascinating chemical entity that has captured the interest of researchers due to its unique structural properties and potential applications. As a derivative of tetrahydroisoquinoline and naphthamide, this compound showcases a complex arrangement of functional groups that contribute to its diverse chemical behavior.
科学的研究の応用
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide has been explored in various fields, including:
Biology: : Researchers are investigating its interactions with biological macromolecules to understand its potential as a pharmaceutical agent.
Medicine: : There is interest in its possible therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: : Its unique chemical properties make it a candidate for use in specialty chemicals and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide typically involves multi-step organic reactions. Starting with the preparation of the 1,2,3,4-tetrahydroisoquinoline core, cyclopropanecarbonyl chloride is introduced in the presence of a suitable base to form the cyclopropanecarbonyl derivative. This intermediate is then reacted with 1-naphthamide under conditions that promote amide bond formation. The entire process may involve catalysts, solvents, and specific temperature controls to optimize yield and purity.
Industrial Production Methods
In an industrial setting, large-scale synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide would likely employ similar reaction steps but with more emphasis on efficiency and scalability. Automation, continuous flow reactors, and advanced purification techniques like chromatography and crystallization might be integrated into the process.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : It can be oxidized to introduce additional functional groups or to alter existing ones.
Reduction: : It can be reduced to form simpler derivatives or to modify the cyclopropanecarbonyl group.
Substitution: : The naphthamide moiety allows for aromatic substitution reactions, which can be utilized to create diverse derivatives.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve nucleophiles such as halides or amines. Reaction conditions vary widely but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways are followed.
Major Products
The major products depend on the specific reactions undertaken. Oxidation might yield more oxygenated derivatives, reduction could produce simpler amides, and substitution reactions might generate functionalized aromatic compounds.
作用機序
The mechanism by which this compound exerts its effects can vary depending on the context. In biological systems, it might interact with specific proteins or receptors, influencing cellular pathways and molecular targets. For example, it could modulate enzyme activity or receptor binding, leading to altered cellular responses. Its precise mechanism in different applications often requires detailed experimental validation.
類似化合物との比較
Comparing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide with other similar compounds highlights its unique features. Similar compounds might include:
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-1-naphthamide
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)-1-naphthamide
While these compounds share a core structure, variations in the position of functional groups can lead to significant differences in chemical reactivity and biological activity
Conclusion
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide is a compound of significant interest in scientific research. Its complex structure and diverse reactivity make it a valuable subject for studies in chemistry, biology, medicine, and industry. The ongoing exploration of its properties and applications continues to reveal new possibilities for innovation and discovery in multiple fields.
特性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(22-7-3-5-17-4-1-2-6-21(17)22)25-20-11-10-16-12-13-26(15-19(16)14-20)24(28)18-8-9-18/h1-7,10-11,14,18H,8-9,12-13,15H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLNFGRVVZFHLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














